molecular formula C13H13NS B13644144 5-(5-Methylthiophen-3-yl)indoline

5-(5-Methylthiophen-3-yl)indoline

Cat. No.: B13644144
M. Wt: 215.32 g/mol
InChI Key: VSHRMZDFLKECIY-UHFFFAOYSA-N
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Description

5-(5-Methylthiophen-3-yl)indoline is a heterocyclic organic compound with the molecular formula C13H13NS It consists of an indoline core substituted with a 5-methylthiophen-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-3-yl)indoline can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reduction of indole derivatives using suitable reducing agents .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the product, often involving continuous flow reactors and automated systems to control temperature and pH .

Chemical Reactions Analysis

Types of Reactions

5-(5-Methylthiophen-3-yl)indoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents, acylating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Indoline derivatives.

    Substitution: Halogenated, alkylated, and acylated indoline derivatives.

Mechanism of Action

The mechanism of action of 5-(5-Methylthiophen-3-yl)indoline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. The indoline core allows for hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NS

Molecular Weight

215.32 g/mol

IUPAC Name

5-(5-methylthiophen-3-yl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H13NS/c1-9-6-12(8-15-9)10-2-3-13-11(7-10)4-5-14-13/h2-3,6-8,14H,4-5H2,1H3

InChI Key

VSHRMZDFLKECIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

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